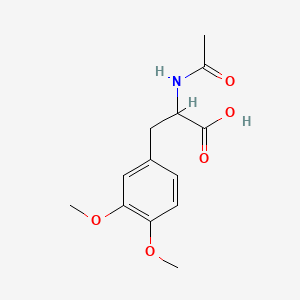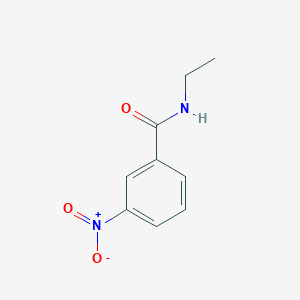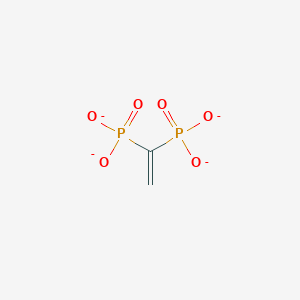
Difluorodiphenylmethane
Overview
Description
Difluorodiphenylmethane, also known as Bis (4-fluorophenyl)methane, is a chemical compound with the molecular formula C₁₃H₁₀F₂ and a molar mass of 204.22 g/mol . It is used for synthesis in various applications .
Molecular Structure Analysis
The molecular structure of Difluorodiphenylmethane consists of two phenyl groups (C6H5) attached to a methane molecule (CH2) where two hydrogen atoms are replaced by fluorine .Physical And Chemical Properties Analysis
Difluorodiphenylmethane is a liquid at room temperature. It has a boiling point of 258 - 260 °C and a density of 1.160 g/cm3 at 20 °C . The compound is highly hazardous to water .Scientific Research Applications
Nucleophilic Difluoromethylation Reagents
Difluorodiphenylmethane derivatives, such as α,α-Difluorodiaroylmethane, serve as nucleophilic difluoromethylation reagents. They are used for generating α-thioaryl-α,α-difluoroacetophenones and difluoromethylthiolated arenes under transition-metal-free conditions. This process is temperature-dependent and extends to the synthesis of α-thioaryl-α-monofluoroacetophenones using α-monofluorodibenzoylmethane, demonstrating the compound's utility in organic synthesis (Lin et al., 2016).
Difluoromethylation of Aromatics
Difluorodiphenylmethane derivatives have been pivotal in the development of methods for difluoromethylation of aromatics, facilitating the introduction of difluoromethyl groups into aromatic compounds. This advancement is crucial for the synthesis of compounds of importance in pharmaceuticals, agrochemicals, and material science. For instance, a palladium-catalysed method for coupling chlorodifluoromethane with arylboronic acids and esters has been developed to generate difluoromethylated arenes efficiently, highlighting the compound's role in creating functionalized molecules (Feng et al., 2017).
Enhancing Polymer Properties
Difluorodiphenylmethane derivatives have been integrated into polymer chemistry to enhance material properties. For example, a difluoride monomer containing an electron-rich tetraphenylmethane backbone was synthesized and used to prepare tetra-sulfonated poly(aryl ether ketone)s. These polymers exhibit excellent mechanical properties, dimensional stability, and proton conductivity, making them promising candidates for proton exchange membrane applications (Pang et al., 2014).
Optical and Sensory Applications
The difluoroboron dibenzoylmethane complex, a derivative of difluorodiphenylmethane, demonstrates significant potential in optical and sensory applications due to its unique luminescent properties. For instance, by introducing an sp3 oxygen-bridged methoxylphenyl group as a pendant to BF2dbm, the triplet quantum yield was significantly enhanced, indicating its utility in imaging, sensing, and illumination (Huang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Difluorodiphenylmethane, also known as 4,4’-Difluorodiphenylmethane or Bis(4-fluorophenyl)methane , is a chemical compound used in organic synthesis
Mode of Action
It’s primarily used as a raw material in organic synthesis , suggesting that its interactions with biological targets, if any, are likely indirect and result from its role in the synthesis of other compounds.
Biochemical Pathways
As Difluorodiphenylmethane is primarily used in organic synthesis , it may be involved in various biochemical pathways depending on the specific compounds it helps synthesize.
Result of Action
As a compound used in organic synthesis , its effects are likely indirect and result from the actions of the compounds it helps synthesize.
properties
IUPAC Name |
[difluoro(phenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDRHCAWKTYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189557 | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluorodiphenylmethane | |
CAS RN |
360-11-2 | |
| Record name | 1,1′-(Difluoromethylene)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=360-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(difluoromethylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10189557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



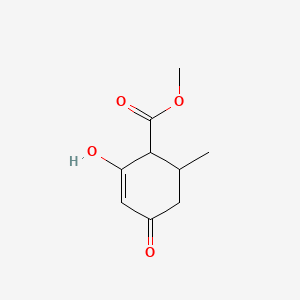
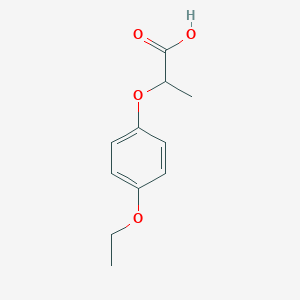
![[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol](/img/structure/B1598277.png)
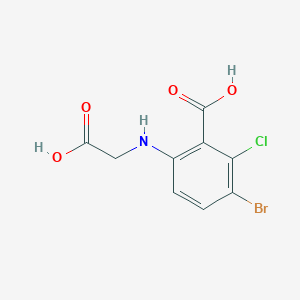
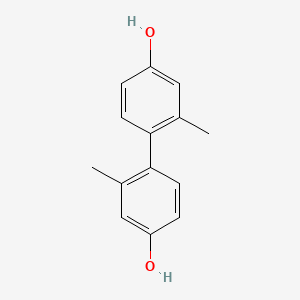


![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one](/img/structure/B1598288.png)
